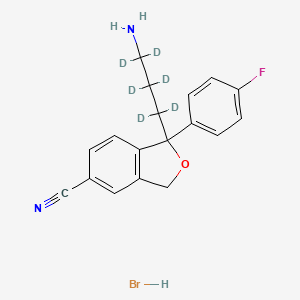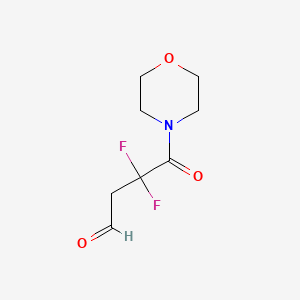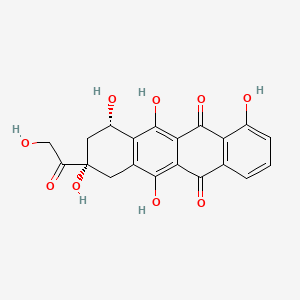
Sulfanitran-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanitran-d4 (Major) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of sulfanitran, an anticoccidial drug used in veterinary medicine. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in its molecular structure, making it useful for various analytical and research applications .
Mécanisme D'action
Target of Action
Sulfanitran-d4 (Major) is a stimulator of the multidrug resistance protein 2 (MRP2) . MRP2 is an important protein involved in drug transport and resistance, playing a crucial role in the efflux of drugs and other xenobiotics out of cells .
Mode of Action
It is known to increase the affinity of mrp2 for certain substrates, such asestradiol-17-β-D-glucuronide (E217βG) . This suggests that Sulfanitran-d4 (Major) may enhance the efflux activity of MRP2, thereby influencing the intracellular concentrations of certain drugs and potentially contributing to drug resistance .
Biochemical Pathways
Given its interaction with mrp2, it is likely to influence pathways related to drug transport and metabolism .
Result of Action
The molecular and cellular effects of Sulfanitran-d4 (Major) are likely to be related to its interaction with MRP2. By enhancing the efflux activity of MRP2, Sulfanitran-d4 (Major) may alter the intracellular concentrations of certain drugs and other substances, potentially influencing cellular responses to these agents .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Sulfanitran-d4 (Major) are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of Sulfanitran-d4 (Major) are not well documented. It is known to have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfanitran-d4 (Major) is not fully understood. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of Sulfanitran-d4 (Major) can vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that Sulfanitran-d4 (Major) is involved in are not well understood. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Sulfanitran-d4 (Major) within cells and tissues are not well documented. It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Sulfanitran-d4 (Major) and any effects on its activity or function are not well understood. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanitran-d4 (Major) involves the incorporation of deuterium into the sulfanitran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Sulfanitran-d4 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while adhering to strict regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfanitran-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring in Sulfanitran-d4 (Major) can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sulfanitran-d4 (Major) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of sulfanitran and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of sulfanitran in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of veterinary drugs and as a quality control standard in pharmaceutical manufacturing
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanitran: The non-deuterated form of Sulfanitran-d4 (Major), used as an anticoccidial drug in veterinary medicine.
Sulfamerazine: Another sulfonamide derivative with antibacterial properties.
Sulfamethazine: A sulfonamide used to treat bacterial infections in animals
Uniqueness
Sulfanitran-d4 (Major) is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in analytical applications. The deuterium labeling allows for precise tracking and quantification in various research studies, providing a distinct advantage over non-labeled compounds .
Propriétés
Numéro CAS |
1794753-46-0 |
|---|---|
Formule moléculaire |
C14H13N3O5S |
Poids moléculaire |
339.358 |
Nom IUPAC |
N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D |
Clé InChI |
GWBPFRGXNGPPMF-DOGSKSIHSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4; N4-Acetyl-4’-nitrosulfanilanilide-d4; N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4; N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4; NSC 217299-d4; NSC 77120-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)










